![molecular formula C23H22F2N2O4 B2582733 (R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid CAS No. 2271122-53-1](/img/structure/B2582733.png)

(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

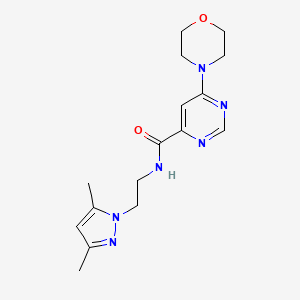

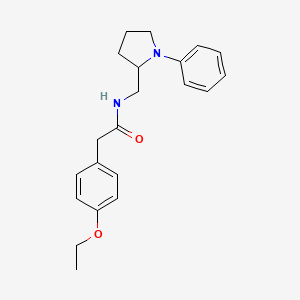

The compound is a complex organic molecule with several functional groups. It contains a biphenyl group, which is two benzene rings connected by a single bond, and an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . The compound also contains a butanoic acid group, which is a four-carbon carboxylic acid .

Aplicaciones Científicas De Investigación

ER to Synapse Trafficking of NMDA Receptors

The study by Horak et al. (2014) explores the biosynthetic pathway of NMDA receptors, focusing on early molecular mechanisms, transport after release from the endoplasmic reticulum (ER), and plasma membrane processes, including excitatory synapses. This research underscores the significance of understanding the trafficking of NMDA receptors, which are crucial for synaptic transmission and plasticity, and their link to psychiatric and neurological diseases Horak, Petralia, Kaniaková, & Sans, 2014.

Production and Breakdown Pathways of Branched Chain Aldehydes

Smit, Engels, and Smit (2009) review the formation and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, from amino acids. These compounds are pivotal for flavor in food products, highlighting the study's relevance in food chemistry and flavor optimization Smit, Engels, & Smit, 2009.

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

The research conducted by Staples (2001) examines the environmental and aquatic effects of C4 and C8 oxo-process chemicals, illustrating their biodegradability, atmospheric photo-oxidation, and low ecological threat. This study contributes to our understanding of the environmental impact of industrial chemicals Staples, 2001.

Levulinic Acid in Drug Synthesis

Zhang et al. (2021) delve into the application of levulinic acid (LEV) in drug synthesis, emphasizing its role in cancer treatment, medical materials, and other medical fields. LEV's versatility in drug synthesis underscores its potential in reducing drug synthesis costs and simplifying processes Zhang, Wang, Liu, Wang, Xu, & Ma, 2021.

Sorption of Phenoxy Herbicides to Soil

Werner, Garratt, and Pigott (2012) review the sorption experiments of phenoxy herbicides, including 2,4-D, to various soils and minerals. Their findings contribute to a better understanding of herbicide behavior in the environment and inform agricultural practices for effective weed control while minimizing environmental impacts Werner, Garratt, & Pigott, 2012.

Mecanismo De Acción

Target of Action

The primary target of ZK824859 is the urokinase plasminogen activator (uPA), a serine protease that plays a key role in various biological processes . ZK824859 is a selective inhibitor of uPA, with IC50s of 79 nM for human uPA . It also interacts with tissue plasminogen activator (tPA) and plasmin, but with less potency .

Mode of Action

ZK824859 selectively inhibits the urokinase plasminogen activator (uPA), thereby preventing the conversion of plasminogen to plasmin . This inhibition disrupts the extracellular proteolytic cascades initiated by uPA, which are involved in various biological processes .

Biochemical Pathways

The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis . By inhibiting uPA, ZK824859 affects these pathways and their downstream effects .

Pharmacokinetics

ZK824859 is orally available, indicating good absorption in the gastrointestinal tract

Result of Action

The molecular and cellular effects of ZK824859’s action primarily involve the disruption of uPA-mediated processes. By inhibiting uPA, ZK824859 prevents the conversion of plasminogen to plasmin, thereby disrupting the proteolytic cascades that contribute to various pathological conditions .

Propiedades

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)

![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)